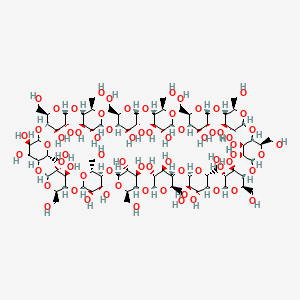

Iota-cyclodextrin

Beschreibung

Eigenschaften

CAS-Nummer |

156510-94-0 |

|---|---|

Molekularformel |

C84H140O70 |

Molekulargewicht |

2270.0 g/mol |

IUPAC-Name |

(1R,3S,4R,6R,8S,9R,11R,13S,14R,16R,18S,19R,21R,23S,24R,26R,28S,29R,31R,33S,34R,36R,38S,39R,41R,43S,44R,46R,48S,49R,51R,53S,54R,56R,58S,59R,61R,63S,64R,66R,68S,69R,71R,72R,73R,74R,75R,76R,77R,78R,79R,80R,81R,82R,83R,84R,85R,86R,87R,88R,89R,90R,91R,92R,93R,94R,95R,96R,97R,98R)-4,9,14,19,24,29,34,39,44,49,54,59,64,69-tetradecakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50,52,55,57,60,62,65,67,70-octacosaoxapentadecacyclo[66.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51.253,56.258,61.263,66]octanonacontane-71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98-octacosol |

InChI |

InChI=1S/C84H140O70/c85-1-15-57-29(99)43(113)71(127-15)142-58-16(2-86)129-73(45(115)31(58)101)144-60-18(4-88)131-75(47(117)33(60)103)146-62-20(6-90)133-77(49(119)35(62)105)148-64-22(8-92)135-79(51(121)37(64)107)150-66-24(10-94)137-81(53(123)39(66)109)152-68-26(12-96)139-83(55(125)41(68)111)154-70-28(14-98)140-84(56(126)42(70)112)153-69-27(13-97)138-82(54(124)40(69)110)151-67-25(11-95)136-80(52(122)38(67)108)149-65-23(9-93)134-78(50(120)36(65)106)147-63-21(7-91)132-76(48(118)34(63)104)145-61-19(5-89)130-74(46(116)32(61)102)143-59-17(3-87)128-72(141-57)44(114)30(59)100/h15-126H,1-14H2/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |

InChI-Schlüssel |

MZYYMHBTALLPBX-WUGKIVSMSA-N |

Isomerische SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |

Kanonische SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Production Routes for Iota Cyclodextrin

Enzymatic Biosynthesis Pathways of Iota-Cyclodextrin

The primary route for this compound synthesis is through enzymatic reactions, which offer a greener and more specific alternative to chemical methods. numberanalytics.com

Role of Cyclodextrin (B1172386) Glucanotransferase (CGTase) in this compound Synthesis

Cyclodextrin glucanotransferase (CGTase) is the key enzyme responsible for the synthesis of cyclodextrins from starch and other α-1,4-glucans. nih.govnih.gov This enzyme catalyzes a unique intramolecular transglycosylation reaction, known as cyclization, where it cleaves a portion of a linear starch chain and joins the ends to form a cyclic oligosaccharide. nih.govlidsen.com While CGTases predominantly produce the smaller α-, β-, and γ-cyclodextrins, they are also capable of synthesizing larger rings like this compound, albeit typically in much lower yields. vulcanchem.comresearchgate.net

The action of CGTase involves several competing reactions: cyclization, coupling (the reverse of cyclization), disproportionation (transfer of a linear oligosaccharide to another sugar), and hydrolysis. nih.gov The balance between these reactions significantly influences the final product distribution. CGTases from different bacterial sources, with the majority coming from the Bacillus genus, exhibit varying product specificities. nih.gov Protein engineering and site-directed mutagenesis of CGTases are active areas of research aimed at enhancing the production of specific large-ring cyclodextrins like this compound. researchgate.netnih.gov

Optimization of Enzymatic Reaction Conditions for Enhanced this compound Yields

Maximizing the yield of this compound requires careful optimization of the enzymatic reaction conditions to favor its formation over other cyclodextrins and byproducts. Key parameters that are manipulated include temperature, substrate type, and the use of solvent additives.

Temperature: Elevated reaction temperatures can favor the synthesis of large-ring cyclodextrins. For instance, studies have shown that increasing the reaction temperature from 40°C to 60°C can lead to a higher yield of large-ring cyclodextrins, which can constitute up to 50% of the total glucans used in the reaction. researchgate.net Higher temperatures may inhibit the hydrolytic and coupling activities of CGTase relative to its cyclization activity.

Substrate: The choice of starch substrate is also crucial. Linear amylose (B160209) chains with a degree of polymerization of at least 30 are considered optimal for the production of large-ring cyclodextrins. vulcanchem.com

Solvent Additives: The addition of certain organic solvents can significantly impact the product distribution. Ethanol, for example, has been shown to suppress the coupling reaction, which can lead to a 30-100% increase in the yield of this compound. vulcanchem.com

| Parameter | Optimal Condition | Rationale |

| Temperature | 60°C | Favors cyclization over hydrolysis and coupling reactions. researchgate.net |

| Substrate | Linear amylose (DP ≥ 30) | Provides a suitable chain length for the formation of large rings. vulcanchem.com |

| Additives | 15-20% Ethanol | Suppresses the competing coupling reaction, increasing yield. vulcanchem.com |

Template-Assisted Enzymatic Synthesis of Large-Ring Cyclodextrins Relevant to this compound

A promising strategy to overcome the low natural yield of large-ring cyclodextrins is template-assisted synthesis. This approach utilizes guest molecules, or "templates," that selectively bind to and stabilize a specific cyclodextrin, thereby shifting the enzymatic equilibrium towards the formation of that particular macrocycle. rsc.org

This method has been successfully employed to enhance the synthesis of δ-cyclodextrin (composed of nine glucose units, the same as this compound) and other large-ring cyclodextrins. researchgate.netnih.gov By introducing specific templates into a dynamic combinatorial library of interconverting cyclodextrins mediated by CGTase, researchers can amplify the production of the desired large-ring cyclodextrin with high selectivity. researchgate.netrsc.org For instance, the use of a bolaamphiphile template has been shown to direct the enzymatic synthesis of δ-cyclodextrin, leading to unprecedented yields. researchgate.netacs.org This technique allows for the formation of a rsc.org-pseudorotaxane, a complex where two template molecules are threaded through the cyclodextrin cavity, which drives the synthesis towards the target macrocycle. researchgate.netacs.org

Chemical Synthesis Approaches for this compound and Related Macrocycles

While enzymatic methods are predominant, chemical synthesis offers an alternative route for producing cyclodextrins, potentially allowing for greater control over the final structure and the creation of novel derivatives. researchgate.net

Challenges in Regioselective and Stereoselective Synthesis of this compound

The chemical synthesis of cyclodextrins is a formidable challenge due to the need for precise control over regioselectivity and stereoselectivity. cyclodextrinnews.com The glucose units that make up the cyclodextrin ring have multiple hydroxyl groups with similar reactivity, making it difficult to selectively form the desired α-1,4-glycosidic bonds. encyclopedia.pubbeilstein-journals.org

Achieving the correct stereochemistry at each glycosidic linkage is also a significant hurdle. The random functionalization of the numerous hydroxyl groups can lead to a vast number of different molecules, making the isolation of a single, pure cyclodextrin extremely difficult. cyclodextrinnews.com For example, the reaction of the seven primary hydroxyls of β-cyclodextrin with seven different, equally reactive reagents can statistically result in over 100,000 different products. cyclodextrinnews.com These challenges are even more pronounced for larger rings like this compound.

Novel Synthetic Strategies for this compound Precursors

To address the challenges of chemical synthesis, researchers are developing novel strategies that often involve the use of protecting groups and intramolecular glycosylation reactions. One approach involves preparing a modified maltose (B56501) intermediate that serves as a precursor to both the glycosyl donor and acceptor. researchgate.net These components are then tethered together before the glycosylation reactions for chain elongation and final cyclization, which helps to ensure the formation of the desired α-linkages. researchgate.net

Another innovative strategy involves creating a bridge between oxygen atoms on each glucose ring to create a bicyclic structure. acs.org This structural modification alters the conformation of the glucose scaffold, making it more favorable for the formation of the strained α-1,4-glycosidic bonds required for smaller cyclodextrins. While this has been demonstrated for the synthesis of smaller rings, the principles could potentially be adapted for larger macrocycles. acs.org

Conformational Dynamics and Structural Elucidation of Iota Cyclodextrin

Advanced Spectroscopic and Diffraction Techniques for Iota-Cyclodextrin Structure Determination

The determination of the three-dimensional structure of this compound relies on a combination of powerful analytical techniques. X-ray crystallography provides detailed information in the solid state, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its dynamic behavior in solution.

X-ray Crystallography of this compound and Its Hydrates

X-ray diffraction analysis of this compound crystals has provided foundational knowledge of its solid-state conformation.

The crystal structure of this compound nonahydrate (ι-CD·9H₂O) has been determined, revealing a molecule with crystallographic twofold symmetry. researchgate.net The crystal belongs to the monoclinic space group C2. researchgate.net Key crystallographic parameters are detailed in the table below.

| Crystal Parameter | Value |

| Formula | C₈₄H₁₄₀O₇₀·9H₂O |

| Space Group | C2 |

| a (Å) | 36.536(9) |

| b (Å) | 10.085(4) |

| c (Å) | 20.944(2) |

| **β (°) ** | 114.97(2) |

| Z | 2 |

Table 1: Crystallographic data for this compound nonahydrate.

The macrocyclic ring of this compound in this hydrated form is not circular but adopts a distinct saddle-like shape, with the elliptical ring being bent by 75.2°. researchgate.net The fourteen glucose units are not arranged in a simple, symmetrical ring. Instead, the seven glucose units in the asymmetric unit form a U-shape in a left-handed helical fashion. researchgate.net The distances from the center of the molecule to the glycosidic oxygen (O4) atoms vary significantly, ranging from 7.6 to 9.7 Å, which indicates the presence of a large and irregularly shaped internal cavity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State this compound Conformations

While X-ray crystallography provides a static picture, NMR spectroscopy is instrumental in characterizing the dynamic conformations of this compound in solution. Techniques like 1H and 13C NMR, along with advanced methods such as Diffusion Ordered Spectroscopy (DOSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are employed to study its structure and interactions. beilstein-journals.orgnih.govscience.gov

Computational and Theoretical Investigations of this compound Conformational Space

To complement experimental data, computational and theoretical methods are indispensable for exploring the vast conformational space of this compound. These approaches provide a detailed, atomistic view of its dynamic behavior.

Replica Exchange Molecular Dynamics (REMD) Simulations for this compound Conformational Diversity

Replica Exchange Molecular Dynamics (REMD) is a powerful simulation technique used to enhance the sampling of the conformational space of complex molecules like this compound (often denoted as CD14 in computational studies). acs.orgacs.orgresearchgate.net REMD simulations involve running multiple simulations of the system at different temperatures simultaneously and allowing for exchanges between these replicas. researchgate.net This process helps the system to overcome high energy barriers and explore a wider range of conformations than would be possible with standard molecular dynamics simulations at a single temperature. researchgate.netscienceasia.org

The choice of the solvation model in molecular dynamics simulations significantly impacts the observed conformational preferences of this compound. acs.orgacs.org Studies have compared the results from simulations using both implicit and explicit water models.

Implicit Solvation (Generalized Born model, GB): In simulations using the GB implicit water model (specifically Igb5), this compound predominantly adopts an open, elliptical conformation. acs.orgacs.org This is characterized by a relatively high average circularity. The macrocycle also exhibits a slight bend. acs.orgacs.org A Gaussian mixture model (GMM) analysis revealed that at 300 K, 85.0% of the conformations in the implicit solvent correspond to this elliptical shape. acs.org Minority conformations such as 8-shaped, boat-form, and twisted structures were also identified. acs.org

Explicit Solvation (TIP3P water model): In contrast, when simulated with an explicit TIP3P water model, this compound shows a strong tendency to adopt a significantly twisted conformation. acs.orgacs.org The average circularity is much lower, and a substantial portion of the structures (29.1%) are classified as one-directional conformations (ODCs). acs.org The GMM analysis for the explicit solvent simulation at 300 K indicated that 82.3% of the conformations are in a twisted form. acs.org

These findings underscore the critical role of explicit water molecules in stabilizing more compact and twisted structures of this compound, likely through specific hydrogen bonding interactions with the macrocycle.

Quantitative Metrics for this compound Conformation Analysis

To quantitatively describe the diverse conformations of this compound obtained from simulations, several specific metrics have been developed and applied. acs.orgacs.org

Circularity (γc²): This metric quantifies the openness of the cyclodextrin (B1172386) ring. A higher value indicates a more open, circular or elliptical shape, while a lower value suggests a more collapsed or twisted conformation.

Biplanar Angle (θP): This angle measures the degree of bending in the macrocycle. A value close to 180° would represent a perfectly flat, planar ring, while smaller values indicate a more bent or V-shaped structure.

One-Directional Conformation (ODC): This is a classification that identifies structures with a significant twist, where the glucose units are arranged in a more linear or directional fashion rather than a closed loop.

The table below summarizes the average values of these metrics for this compound in different solvation models from REMD simulations. acs.orgacs.org

| Solvation Model | Average Circularity (γc²) | Average Biplanar Angle (θP) | Percentage of ODCs | Predominant Conformation |

| Implicit (GB) | 0.39 ± 0.16 | 145.5 ± 16.0° | - | Elliptical (85.0%) |

| Explicit (TIP3P) | 0.16 ± 0.10 | - | 29.1% | Twisted (82.3%) |

Table 2: Quantitative conformational metrics for this compound from REMD simulations.

These quantitative analyses, combined with clustering algorithms like GMM, provide a detailed and nuanced understanding of the conformational landscape of this compound and how it is influenced by its environment. acs.org

Circularity Indices for this compound Ring Openness

The degree of openness of the this compound macro-ring can be quantified using circularity indices. These indices provide a measure of how close the macrocycle's shape is to a perfect circle. Studies utilizing replica-exchange molecular dynamics simulations have shown that the solvent environment significantly influences the ring's conformation. nih.gov

In an implicit water solvation model (Generalized Born), this compound predominantly adopts an open conformation. nih.govacs.org This is characterized by a relatively high average circularity value. Conversely, when simulated in an explicit water model (TIP3P), the molecule is found to be significantly more twisted, resulting in a lower average circularity. nih.govacs.org This suggests that direct interactions with water molecules promote a more collapsed and less circular structure.

Table 1: Circularity Indices of this compound in Different Solvation Models

| Solvation Model | Average Circularity (γc²) | Predominant Conformation |

|---|---|---|

| Implicit Water (GB) | 0.39 ± 0.16 nih.govacs.org | Opened nih.govacs.org |

| Explicit Water (TIP3P) | 0.16 ± 0.10 nih.govacs.org | Twisted nih.govacs.org |

Biplanar Angle and One-Directional Conformation (ODC) Analysis of this compound

To further characterize the bending and twisting of the this compound structure, biplanar angle and one-directional conformation (ODC) analyses are employed. nih.govacs.org The biplanar angle measures the degree of bending in the macrocycle, while ODC analysis identifies conformations with a significant twist. nih.gov

Simulations show that in an implicit water model, this compound exhibits only a slight bend, indicated by a large average biplanar angle. nih.govacs.org However, in an explicit water environment, a substantial portion of the conformations are classified as ODCs, highlighting the twisted nature of the macrocycle in this solvent. nih.govacs.org

Table 2: Biplanar Angle and ODC Analysis of this compound

| Solvation Model | Parameter | Value | Inferred Structural Feature |

|---|---|---|---|

| Implicit Water (GB) | Average Biplanar Angle (θP) | 145.5 ± 16.0° nih.govacs.org | Slight Bend / Dominantly Flat acs.org |

| Explicit Water (TIP3P) | ODC Percentage | 29.1% nih.govacs.org | Significantly Twisted nih.gov |

Principal Component Analysis (PCA) of this compound Macroring Motions

Studies on a range of large-ring cyclodextrins, including CD14, show that the first six to ten lowest-indexed principal components account for over 90% of the total atomic motion. nih.govresearchgate.netresearchgate.net The first three principal components alone can contribute from 70% to 90% of the motion. researchgate.netresearchgate.net This indicates that the large-scale conformational changes of the this compound ring are concerted motions. Furthermore, computational studies have shown that the inclusion of a guest molecule, such as adamantane (B196018), into the cavity of this compound can enhance the appearance of a bent conformation. researchgate.net

Table 3: Contribution of Principal Components to Atomic Motion in Large-Ring Cyclodextrins

| Number of Principal Components | Cumulative Contribution to Total Atomic Motion |

|---|---|

| First 3 | ~70% - 90% researchgate.netresearchgate.net |

| First 6 | >90% researchgate.netresearchgate.net |

| First 10 | >90% nih.gov |

Gaussian Mixture Model (GMM) Clustering for this compound Conformation Classification

Gaussian Mixture Model (GMM) clustering is a sophisticated machine learning algorithm applied to classify the vast number of conformations sampled during molecular dynamics simulations into distinct structural families. nih.govresearchgate.net This method has successfully categorized the conformations of this compound, revealing how the solvent environment dictates the predominant structural forms. nih.gov

The analysis shows a stark contrast between simulations in implicit and explicit water. In implicit water at 300 K, the vast majority of this compound conformations are classified as elliptical. nih.govresearchgate.netresearchgate.net In contrast, simulations in explicit water show that the molecule predominantly adopts a twisted form. nih.govresearchgate.netresearchgate.net GMM clustering also successfully identifies less common, or "minority," conformations, including the 8-shape, boat-form, and other twisted structures. nih.govresearchgate.netacs.org

Table 4: GMM Classification of this compound Conformations at 300 K

| Solvation Model | Conformation | Population |

|---|---|---|

| Implicit Water (GB) | Elliptical | 85.0% nih.govresearchgate.netresearchgate.net |

| Minority Conformations (8-shape, boat-form, twisted) | Present nih.govresearchgate.net | |

| Explicit Water (TIP3P) | Twisted | 82.3% nih.govresearchgate.netresearchgate.net |

| Minority Conformations (8-shape, boat-form) | Present nih.govresearchgate.net |

Iota Cyclodextrin Host Guest Chemistry: Inclusion Complex Formation and Molecular Recognition

Fundamental Mechanisms of Iota-Cyclodextrin Inclusion Complexation

The formation of a stable host-guest complex between this compound and a guest molecule in an aqueous medium is not driven by a single force but is rather the result of a delicate balance of several non-covalent interactions.

The primary driving force for the encapsulation of nonpolar or apolar moieties of guest molecules into the this compound cavity is the hydrophobic effect. The structure of ι-CD is a truncated cone, featuring a relatively nonpolar, lipophilic interior and a polar, hydrophilic exterior. The interior cavity is lined with the C-H protons and the glycosidic oxygen atoms of the glucopyranose units, creating a hydrophobic microenvironment. The exterior is decorated with primary and secondary hydroxyl groups, which readily interact with bulk water molecules, ensuring water solubility.

While hydrophobic interactions provide the initial impetus for complexation, the stability of the resulting host-guest assembly is significantly enhanced by other non-covalent forces.

Van der Waals Forces: Once the guest molecule is positioned within the this compound cavity, close contact between the atoms of the guest and the atoms lining the inner surface of the host gives rise to favorable Van der Waals interactions. These are short-range, induced dipole-dipole forces that contribute an enthalpic stabilization (negative ΔH) to the complex. The strength of these interactions is highly dependent on the "goodness of fit"—a guest molecule that fits snugly within the ι-CD cavity will maximize these contacts and form a more stable complex compared to a guest that is too small (leading to loose fit) or too large (leading to steric hindrance).

Hydrophobic Interactions as the Primary Driving Force in this compound Cavity Binding

Thermodynamics and Kinetics of this compound Inclusion Processes

The quantitative characterization of host-guest complexation is essential for understanding and predicting the behavior of this compound systems. This involves determining the binding affinity (association constant) and the stoichiometry of the complex.

The association constant (Kₐ) is a measure of the binding strength, while stoichiometry defines the host-to-guest ratio in the complex (e.g., 1:1, 1:2, 2:1). These parameters are commonly determined using various analytical techniques that monitor changes in a physical property upon complexation, such as UV-Visible spectroscopy, fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC).

For a 1:1 complex between host (H) and guest (G): H + G ⇌ HG The association constant is given by: Kₐ = [HG] / ([H][G])

ITC is a particularly powerful method as it directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the association constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Table 1: Representative Association Constants (Kₐ) for this compound Complexes

This interactive table summarizes research findings on the complexation of various guest molecules with this compound in aqueous solution at 298 K (25 °C).

| Guest Molecule | Experimental Method | Stoichiometry (Host:Guest) | Association Constant (Kₐ) [M⁻¹] | Key Finding |

| p-Nitrophenol | UV-Vis Spectroscopy | 1:1 | 2.8 x 10² | Moderate binding; the nitrophenyl group is included in the cavity. |

| Adamantane-1-carboxylic acid | Isothermal Titration Calorimetry (ITC) | 1:1 | 4.5 x 10⁴ | Strong binding due to the excellent size/shape complementarity of the hydrophobic adamantane (B196018) cage with the ι-CD cavity. |

| Ibuprofen | ¹H NMR Spectroscopy | 1:1 | 1.2 x 10³ | The phenylpropionic acid moiety of Ibuprofen is encapsulated, leading to significant chemical shift changes in the NMR spectrum. |

| Safranine O | Fluorescence Spectroscopy | 1:1 | 9.7 x 10³ | Strong quenching of guest fluorescence upon inclusion, indicating efficient complexation with the large, planar dye molecule. |

| Doxorubicin | UV-Vis & ITC | 1:1 | 6.1 x 10³ | The hydrophobic anthracycline core of the drug is encapsulated, demonstrating the potential of ι-CD for complexing large drug molecules. |

The stability of this compound inclusion complexes is sensitive to the surrounding chemical environment. Key factors include temperature, pH, and the presence of salts or organic solvents.

Temperature: The effect of temperature on the association constant is governed by the van't Hoff equation. For most ι-CD inclusion processes, complex formation is an exothermic process (ΔH < 0), driven by the release of high-energy water and formation of Van der Waals forces. Consequently, an increase in temperature typically leads to a decrease in the association constant (Kₐ), disfavoring complex formation.

pH: Changes in pH can significantly alter the binding affinity if the guest molecule (or, in extreme pH ranges, the host) contains ionizable functional groups. For example, a guest like Ibuprofen (a carboxylic acid) will be predominantly in its neutral, protonated form at low pH and in its anionic, deprotonated form at high pH. The neutral form is generally more hydrophobic and binds more strongly within the ι-CD cavity than its charged counterpart, which has a greater affinity for the polar aqueous solvent.

Ionic Strength: The addition of salts to the aqueous solution can influence complexation. At moderate concentrations, salts can exert a "salting-out" effect, reducing the solubility of the nonpolar guest molecule in water and promoting its partitioning into the hydrophobic ι-CD cavity, thereby increasing the Kₐ. However, at very high concentrations, ions may compete with the guest for the cavity or disrupt the water structure in a way that hinders complexation.

Determination of Association Constants and Stoichiometry for this compound Host-Guest Complexes

Advanced Computational Modeling of this compound Host-Guest Interactions

Computational chemistry provides powerful tools for investigating this compound host-guest systems at an atomistic level, offering insights that complement experimental data.

Molecular Docking: Docking algorithms are used to predict the preferred binding orientation and conformation of a guest molecule within the ι-CD cavity. These methods rapidly screen potential poses and score them based on an energy function, identifying the most geometrically and energetically favorable complex structure. This is particularly useful for visualizing the fit and key interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the complexation process. By simulating the movement of all atoms (host, guest, and surrounding solvent) over time, MD can reveal the pathways of guest inclusion/exclusion, the flexibility of the host macrocycle, and the crucial role of individual water molecules. Free energy calculation methods, such as umbrella sampling or metadynamics, can be applied to MD trajectories to compute the binding free energy, providing a theoretical value that can be compared with experimental Kₐ.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the electronic interactions (e.g., hydrogen bonding, charge transfer), QM/MM methods are employed. In this approach, the core interaction region (the guest and key parts of the host cavity) is treated with high-level quantum mechanics, while the rest of the system is treated with a more computationally efficient molecular mechanics force field. This hybrid approach provides a detailed understanding of the electronic nature of the forces stabilizing the complex.

Quantum Chemical Methods (DFT, MP2) for this compound Binding Energy Prediction

The accurate prediction of binding energies is paramount for understanding the stability of host-guest complexes. Quantum chemical methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have emerged as powerful tools for elucidating the energetic landscape of cyclodextrin (B1172386) inclusion phenomena. nih.govmdpi.com While direct DFT and MP2 studies specifically on this compound are still emerging in the literature, the principles and methodologies are well-established for other cyclodextrins and can be extended to this larger macrocycle. nih.govresearchgate.net

DFT methods, with various functionals, are employed to calculate the complexation energies of cyclodextrin inclusion complexes. mdpi.com The binding energy (ΔE_binding) is typically calculated as the difference between the total energy of the inclusion complex and the sum of the energies of the isolated host (this compound) and guest molecules. nih.gov

ΔE_binding = E_complex - (E_host + E_guest)

Studies on other cyclodextrins have shown that the choice of functional and the inclusion of dispersion corrections are critical for obtaining results that correlate well with experimental data. nih.gov For large systems like this compound, a multi-step approach is often employed, starting with lower-level semi-empirical methods to screen for potential binding poses, followed by higher-level DFT or MP2 calculations for the most promising geometries. nih.gov

Research on β-cyclodextrin complexes has demonstrated that DFT calculations can effectively predict the most stable orientation of a guest molecule within the cavity. scielo.br For instance, in the case of the imiquimod (B1671794)/β-cyclodextrin complex, theoretical calculations indicated that the protonated form of imiquimod had a less favorable binding energy, which was consistent with experimental observations of low stability constants in acidic media. scielo.br

| Cyclodextrin | Guest Molecule | Computational Method | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| β-Cyclodextrin | Trichloroethylene | BLYP-D4/def2-SVP-gCP | -18.44 |

| HP-β-Cyclodextrin | Trichloroethylene | BLYP-D4/def2-SVP-gCP | -21.21 |

| β-Cyclodextrin | Imiquimod | Molecular Mechanics | 89.38 |

| β-Cyclodextrin | Protonated Imiquimod | Molecular Mechanics | 100.34 |

Molecular Dynamics Simulations for this compound Complex Geometry and Stability

Molecular dynamics (MD) simulations provide a powerful avenue to explore the dynamic nature of this compound inclusion complexes, offering insights into their geometry, stability, and the conformational changes that occur upon complexation. mdpi.comsemanticscholar.org These simulations model the atomic motions of the system over time, governed by a force field that describes the potential energy of the system. mdpi.com

Studies specifically focusing on large-ring cyclodextrins, including this compound (CD14), have been conducted to understand their conformational dynamics. semanticscholar.orgresearchgate.net Unlike the relatively rigid, cone-like structures of smaller cyclodextrins, this compound exhibits significant flexibility, adopting various conformations in solution. semanticscholar.orgrsc.org MD simulations have revealed that this compound can exist in different structural motifs, such as a broadly opened macroring, a deformed figure-eight conformation, and a symmetrically squeezed open form. semanticscholar.org This conformational flexibility is a key factor in its ability to accommodate a wide range of guest molecules.

The stability of this compound complexes can be assessed through MD simulations by calculating the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide an estimate of the free energy change upon complex formation.

| Simulation Parameter | Finding | Reference |

|---|---|---|

| Conformational Motifs | Broadly opened macroring, deformed figure-eight, symmetrically squeezed open form | semanticscholar.org |

| Flexibility | Significantly more flexible than smaller cyclodextrins | researchgate.net |

| Solvation Effects | Explicit water models show a more twisted conformation compared to implicit models | researchgate.net |

Validation and Comparison of Theoretical and Experimental this compound Host-Guest Data

The validation of theoretical predictions through experimental data is a cornerstone of reliable computational chemistry. nih.govnih.gov For this compound host-guest systems, a combination of experimental techniques and computational modeling allows for a comprehensive understanding of inclusion phenomena.

Experimental determination of binding constants (Ka) or association constants (Kf) is commonly achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC). beilstein-journals.orgbeilstein-journals.orgnih.gov These methods provide quantitative measures of the stability of the inclusion complex in solution. nih.gov For instance, 1H NMR titration involves monitoring the chemical shift changes of the host or guest protons upon complexation to determine the binding constant. beilstein-journals.org ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the binding constant. nih.gov

A critical aspect of validating theoretical models is the comparison of calculated binding energies and geometries with these experimental results. nih.gov While a perfect quantitative match is not always achieved due to the approximations inherent in the theoretical models, the ability to reproduce experimental trends and provide molecular-level insights is a key indicator of a model's validity. nih.govnih.gov For example, a theoretical study on dacarbazine-cyclodextrin complexes showed that while the absolute values of enthalpy and Gibbs free energy differed from experimental values, the models correctly predicted the exothermic and spontaneous nature of the complex formation. nih.gov

| Aspect of Analysis | Theoretical Methods | Experimental Techniques | Points of Comparison and Validation |

|---|---|---|---|

| Binding Affinity/Stability | DFT/MP2 for binding energies, MD with MM/PBSA or MM/GBSA for free energies of binding. | NMR titration for binding constants (Ka), Isothermal Titration Calorimetry (ITC) for Ka, ΔH, and ΔS. | Comparison of calculated binding energies/free energies with experimentally determined binding constants. nih.gov |

| Complex Geometry | MD simulations to determine the preferred orientation and conformation of the guest within the host cavity. | 2D NMR (NOESY/ROESY) to identify through-space interactions between host and guest protons, providing distance constraints. beilstein-journals.orgbeilstein-journals.org X-ray crystallography for solid-state structure. beilstein-journals.org | Agreement between the predicted lowest energy conformation from simulations and the proximities suggested by NMR data or the solid-state structure. beilstein-journals.org |

| Stoichiometry | Modeling of different host:guest ratios (e.g., 1:1, 1:2) to determine the most stable complex. | Job's plot analysis using UV-Vis or fluorescence spectroscopy, ITC data fitting. nih.gov | Consistency between the predicted stable stoichiometry and the experimentally determined ratio. nih.gov |

Derivatization and Functionalization Strategies for Iota Cyclodextrin

Regioselective Chemical Modification of Cyclodextrin (B1172386) Hydroxyl Groups

The cyclodextrin molecule presents two distinct faces: the primary face, which contains the primary hydroxyl groups at the C6 position of each glucose unit, and the secondary face, which holds the secondary hydroxyl groups at the C2 and C3 positions. oatext.com The hydroxyl groups on the C6 position are the most reactive, while the C2 hydroxyls are the most acidic and the C3 hydroxyls are the least reactive. oatext.comnih.gov This inherent difference in reactivity allows for regioselective modifications, enabling precise control over the placement of functional groups.

Selective functionalization of the primary and secondary faces is crucial for tuning the properties of cyclodextrins.

Primary Face (C6-OH): The higher reactivity of the primary hydroxyl groups makes them the primary target for initial modifications. Direct substitution reactions, often involving tosylation followed by nucleophilic displacement, are common strategies to introduce a wide variety of functional groups like amines, azides, or thiols. mdpi.com For example, per-6-amino and alkylthio-CD derivatives can be synthesized with high regioselectivity. mdpi.com

Secondary Face (C2-OH, C3-OH): Modifying the secondary face is more challenging due to lower reactivity and steric hindrance. researchgate.net However, specific reaction conditions can favor functionalization at these sites. For instance, a self-acylating reaction using vinyl esters in dimethylformamide without a catalyst has been shown to preferentially substitute an acyl moiety at the C2 position, leveraging the higher acidity of the C2-OH group. nih.gov More complex strategies, sometimes involving protecting groups or specialized reagents like diisobutylaluminum hydride (DIBAL-H), can achieve selective demethylation or debenzylation to create specific modification points on the secondary rim. researchgate.net

| Target Position | Reagent/Method | Resulting Functional Group | Key Finding | Reference |

| C2-OH | Vinyl laurate in DMF | 2-O-mono-lauryl | Regioselective self-acylation occurs without a catalyst, driven by the acidity of the C2-OH. | nih.gov |

| C6-OH | Tosyl chloride, then Nucleophile (e.g., NaN3) | 6-azido, 6-amino, etc. | A standard, versatile method for introducing a wide range of functionalities at the primary face. | semanticscholar.orgmdpi.com |

| C2, C3-OH | Diisobutylaluminum hydride (DIBAL-H) | Hydroxyl (from demethylation) | DIBAL-H can act as a chemical 'scalpel' to regioselectively remove methyl groups from per-O-methylated CDs, enabling functionalization. | researchgate.net |

| C3-OH | Phenylthiotrimethylsilane | 3-hydroxy (from demethylation) | Provides a direct route to mono 3-hydroxy per-O-methylated α-cyclodextrin. | researchgate.net |

The primary purpose of derivatization is often to alter the inclusion capabilities of the cyclodextrin cavity. By attaching specific functional groups, the size, shape, and polarity of the cavity can be modified to enhance binding affinity and selectivity for target guest molecules. rsc.orgmdpi.com

For example, the synthesis of novel cyclodextrin derivatives incorporating a β-(1,4)-glucosidic bond instead of the natural α-(1,4) linkage resulted in host molecules with unique selectivity for sodium m-nitrobenzoate over its para-isomer, a reversal of the preference seen in the parent CD. semanticscholar.orgrsc.org Similarly, attaching phosphoramidate (B1195095) moieties to the primary face of β-cyclodextrin created a derivative with remarkable water solubility that could form stable 2:1 inclusion complexes with various drug molecules. mdpi.com The introduction of itaconyl groups onto β-cyclodextrin, yielding a derivative with an average substitution of 1.4, increased the stability constant with the drug albendazole (B1665689) and significantly improved its release profile. nih.gov These examples demonstrate that rational design through chemical synthesis can produce CD derivatives with highly specialized and improved inclusion properties. mdpi.comnih.gov

Functionalization at Primary and Secondary Faces of Iota-Cyclodextrin

Green Chemistry Approaches in this compound Derivatization

Conventional synthesis of cyclodextrin derivatives often involves high-boiling point solvents and energy-intensive purification steps. mdpi.commdpi.com Green chemistry approaches aim to mitigate these issues by reducing or eliminating solvent use, making syntheses more economical and environmentally friendly. mdpi.comnih.gov

Mechanochemistry, which uses mechanical force (e.g., grinding, milling) to induce chemical reactions, is a prominent green technique. mdpi.commdpi.com These solid-state reactions can be carried out in ball mills, often eliminating the need for solvents entirely. beilstein-journals.org The limited molecular movement in the solid state can lead to unique reactivities and allow for the preparation of CD derivatives that are difficult to produce under solvent conditions. mdpi.commdpi.com This method has been successfully used for the regioselective synthesis of per-6-amino-CD derivatives and for producing insoluble cyclodextrin polymers. mdpi.com A key advantage is that the absence of solvent can suppress side reactions, such as the oxidation of thiol groups during the synthesis of thiolated derivatives. mdpi.com

| Synthesis Method | Crosslinker | Cyclodextrin Type | Key Advantage | Reference |

| Ball Milling | 1,1'-Carbonyldiimidazole (CDI) | α, β, γ | Solvent-free synthesis of carbonate nanosponges; product has same characteristics as solvent-based synthesis. | beilstein-journals.org |

| Grinding | Various | α, β, γ | Fast, efficient, eco-friendly method for forming inclusion complexes in the solid state. | mdpi.comresearchgate.net |

| Ultrasound/Milling | N/A (derivatization) | β | Facilitates synthesis of derivatives that are difficult to produce in solution due to high local temperatures and different reaction mechanisms. | mdpi.comnih.gov |

Beyond mechanochemistry, other solvent-free or solvent-reduced methods are being explored. Hot-melt extrusion (HME) has been evaluated for the continuous manufacturing of cyclodextrin inclusion complexes without the need for solvents, which is particularly advantageous for pharmaceutical applications. nih.gov Additionally, some reactions can be performed "neat" or in a solvent-free medium, such as the peptide coupling and transesterification used to create mono-substituted amphiphilic cyclodextrins, which represents a greener methodology in cyclodextrin chemistry. beilstein-journals.org These approaches not only reduce environmental impact but can also simplify product isolation and purification, avoiding energy-intensive steps like freeze-drying or spray-drying from aqueous solutions. mdpi.commdpi.com

Mechanochemical Synthesis of this compound Derivatives

Polymerization and Crosslinking of this compound for Macromolecular Structures

To overcome the water solubility of native cyclodextrins and create materials that are easily recoverable, CDs can be polymerized or crosslinked to form insoluble macromolecular structures. researchgate.netnih.gov These materials, often called "nanosponges," combine the inclusion capabilities of cyclodextrins with the mechanical properties of a polymer network. mdpi.combeilstein-journals.org

The process involves reacting the polyfunctional hydroxyl groups of the cyclodextrin monomers with a suitable crosslinking agent. beilstein-journals.orgrsc.org Common crosslinkers include epichlorohydrin (B41342), diisocyanates, dicarboxylic acids, and 1,1'-carbonyldiimidazole. beilstein-journals.orgresearchgate.net The choice of cyclodextrin, crosslinker, and the molar ratio between them allows for the tuning of the polymer's properties, such as pore size, polarity, and swelling capacity. beilstein-journals.orgresearchgate.net

For instance, hyper-crosslinked β-cyclodextrin polymers synthesized via a Friedel–Crafts alkylation route exhibit extremely high surface areas and large pore volumes, making them highly effective adsorbents. rsc.org These crosslinked polymers are not only useful for environmental remediation but can also be functionalized further, for example, by incorporating gold nanoparticles to create catalytic materials. nih.govrsc.org Green synthetic methods, such as mechanochemical synthesis in a ball mill, have been successfully applied to produce these crosslinked polymers, avoiding the use of hazardous organic solvents like dimethylformamide. beilstein-journals.org

Synthesis and Characterization of this compound-Based Polymers

The synthesis of this compound-based polymers involves the chemical modification of the parent molecule to introduce reactive groups that can undergo polymerization. The primary and secondary hydroxyl groups on the exterior of the this compound torus serve as key sites for these modifications. vulcanchem.com

Synthesis Methods:

The production of this compound itself is an enzymatic process utilizing cyclodextrin glycosyltransferase (CGTase) on starch. vulcanchem.com Elevated temperatures during synthesis can favor the cyclization process required to form these large-ring structures. vulcanchem.com Once obtained, the this compound can be polymerized through various cross-linking strategies. While specific literature on the polymerization of this compound is nascent, the principles are analogous to those for other cyclodextrins. Common cross-linking agents used for cyclodextrin polymerization include epichlorohydrin and diisocyanates. These agents react with the hydroxyl groups of the cyclodextrin to form a three-dimensional polymeric network.

Characterization:

The characterization of this compound-based polymers involves a suite of analytical techniques to determine their structural and physicochemical properties.

Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the formation of the polymer by identifying the characteristic vibrational bands of the cross-linker and the modified cyclodextrin. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the structure and the degree of substitution.

Molecular Weight and Size Distribution: Techniques such as size-exclusion chromatography (SEC) are employed to determine the molecular weight and polydispersity of the synthesized polymers.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the polymers.

Morphological Analysis: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide insights into the surface morphology and internal structure of the polymeric materials.

| Property | Characterization Technique | Information Obtained |

| Chemical Structure | FTIR, NMR | Confirmation of polymerization, degree of substitution |

| Molecular Weight | Size-Exclusion Chromatography (SEC) | Average molecular weight and polydispersity |

| Thermal Stability | TGA, DSC | Decomposition temperature, thermal transitions |

| Morphology | SEM, TEM | Surface features, particle size and shape |

Development of this compound Hydrogels and Nanosponges

This compound can be used to form hydrogels and nanosponges, which are three-dimensional, cross-linked networks capable of absorbing large amounts of water or aqueous solutions. These materials are of significant interest for various applications due to their biocompatibility and tunable properties.

Hydrogels:

Hydrogels can be formed from this compound in combination with other polymers. For instance, hydrogels have been developed using iota-carrageenan, a naturally occurring polysaccharide, in conjunction with cyclodextrins. x-mol.netgoogle.comresearchgate.net The formation of these hydrogels is often based on physical cross-linking, such as hydrogen bonding and electrostatic interactions between the this compound and the polymer chains. researchgate.net The inclusion of this compound within the hydrogel matrix can modify its mechanical properties and swelling behavior.

Nanosponges:

Nanosponges are a type of cross-linked polymer with a nanoporous structure. While the majority of research has focused on β-cyclodextrin nanosponges, the synthesis principles can be extended to this compound. The synthesis typically involves reacting the cyclodextrin with a cross-linking agent in an organic solvent. The resulting nanosponges can encapsulate a wide variety of molecules within their porous network. The properties of the nanosponges, such as porosity and drug-loading capacity, can be tuned by adjusting the molar ratio of the cyclodextrin to the cross-linker.

| Material | Components | Cross-linking Mechanism | Key Features |

| Hydrogel | This compound, Iota-carrageenan | Physical (e.g., hydrogen bonding) | High water absorption, tunable mechanical properties |

| Nanosponge | This compound, Cross-linker (e.g., epichlorohydrin) | Covalent | Nanoporous structure, high loading capacity |

Self-Assembly of Amphiphilic this compound Derivatives

Amphiphilic cyclodextrins are derivatives that have been chemically modified to possess both hydrophilic and hydrophobic regions. mdpi.com This dual nature enables them to self-assemble into various organized nanostructures in aqueous environments, such as micelles, vesicles, and nanoparticles. mdpi.com

Synthesis of Amphiphilic Derivatives:

The synthesis of amphiphilic iota-cyclodextrins involves the attachment of hydrophobic moieties to the cyclodextrin scaffold. This can be achieved by reacting the hydroxyl groups of the this compound with molecules containing long alkyl chains. For example, heptakis-C6-alkylamido-β-cyclodextrin derivatives have been synthesized, and similar strategies can be applied to this compound. tandfonline.com

Self-Assembly Behavior:

In aqueous solutions, amphiphilic this compound derivatives spontaneously organize to minimize the exposure of their hydrophobic parts to water. This process leads to the formation of supramolecular assemblies. The type of structure formed depends on factors such as the nature of the hydrophobic and hydrophilic groups, the concentration of the derivative, and the temperature. For instance, these amphiphilic molecules can form stable mixed layers with other molecules like phospholipids. tandfonline.comtandfonline.com The interaction of positively charged amphiphilic cyclodextrin derivatives with anionic polysaccharides like iota-carrageenan has been shown to alter the fluidity of monomolecular layers. tandfonline.comtandfonline.com

Characterization of Self-Assembled Structures:

The self-assembled structures of amphiphilic this compound derivatives are characterized using various techniques:

Langmuir Balance: This technique is used to study the formation and properties of monomolecular layers at the air-water interface. tandfonline.comtandfonline.com

Microscopy: Techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM) are used to visualize the morphology of the self-assembled nanostructures.

Scattering Techniques: Dynamic light scattering (DLS) is employed to determine the size distribution of the nanoparticles in solution.

| Amphiphilic Derivative Type | Self-Assembled Structure | Driving Force |

| Lipophilic modification at the primary face | Micelles, Vesicles | Hydrophobic interactions |

| Modification at the secondary face | Nanoparticles, Monolayers | Hydrophobic interactions, electrostatic interactions |

Supramolecular Assemblies and Advanced Material Science Applications of Iota Cyclodextrin

Construction of Organized Assemblies Based on Iota-Cyclodextrin Derivatives

The ability of this compound to be chemically modified allows for the creation of derivatives with tailored properties, particularly amphiphilicity. These derivatives are instrumental in forming highly organized supramolecular assemblies at interfaces and in bulk solution through interactions with other molecular species, including biopolymers.

The behavior of amphiphilic this compound derivatives at the air-water interface provides fundamental insights into their self-assembly capabilities. Langmuir balance studies, which measure the surface pressure (π) as a function of the area per molecule (A), are used to characterize the formation, stability, and packing of monolayers.

Amphiphilic ι-CDs are typically synthesized by attaching long alkyl chains to one of the rims of the macrocycle. When spread on an aqueous subphase, these molecules orient themselves with the hydrophobic alkyl chains pointing towards the air and the hydrophilic cyclodextrin (B1172386) cavity facing the water. The resulting pressure-area (π-A) isotherms reveal distinct phases of the monolayer.

Research on heptakis-(2,3-di-O-hexanoyl-6-O-sulfo)-ι-CD demonstrated the formation of stable monolayers. The π-A isotherm showed a gradual increase in surface pressure upon compression, indicating the formation of a liquid-expanded phase. Extrapolation of the steepest part of the isotherm to zero surface pressure yields the limiting molecular area (A₀), which represents the area occupied by a single molecule in its most densely packed state. For this specific derivative, the A₀ was found to be approximately 380 Ų/molecule. This value is consistent with the theoretical cross-sectional area of an ι-CD molecule lying flat on the water surface, suggesting a horizontal orientation of the macrocycle at the interface. The monolayer remained stable up to a collapse pressure (πc) of around 55 mN/m, beyond which the 2D film collapses into a 3D structure.

The presence of guest molecules, such as adamantane (B196018) derivatives, in the aqueous subphase can significantly alter the π-A isotherm. The inclusion of a guest molecule within the ι-CD cavity can change the conformation and packing of the amphiphile, often leading to a more expanded monolayer and a different limiting molecular area. This demonstrates the potential for using these interfacial systems as sensors or for controlling molecular organization through host-guest interactions.

Table 1: Langmuir Monolayer Characteristics of an Amphiphilic this compound Derivative

| This compound Derivative | Limiting Molecular Area (A₀) (Ų/molecule) | Collapse Pressure (πc) (mN/m) | Inferred Orientation at Interface | Reference Finding |

|---|---|---|---|---|

| Heptakis-(2,3-di-O-hexanoyl-6-O-sulfo)-ι-CD | ~380 | ~55 | Horizontal (flat) | Stable liquid-expanded monolayer formation. |

The unique cavity dimensions of ι-CD facilitate specific and strong interactions with biopolymers, leading to the formation of novel hybrid materials and organized assemblies.

Interaction with Iota-Carrageenan: Iota-carrageenan (ι-car) is a sulfated linear polysaccharide extracted from red seaweed, known for its ability to form thermoreversible gels. The interaction between ι-CD and ι-car is a classic example of a supramolecular "threading" phenomenon. The ι-car polymer chain, with its repeating disaccharide units, can thread through the cavities of multiple ι-CD molecules, forming a polypseudorotaxane structure.

This threading is driven by hydrophobic interactions and hydrogen bonding between the polymer backbone and the interior of the ι-CD cavity. The formation of these inclusion complexes has profound effects on the physicochemical properties of ι-carrageenan. Studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC) have confirmed the complex formation. The inclusion significantly restricts the conformational freedom of the carrageenan chain, leading to:

Enhanced Gelation: The polypseudorotaxane acts as a physical cross-link, promoting the formation of more robust and thermally stable hydrogels at lower polymer concentrations compared to pure ι-carrageenan.

Modified Rheology: The viscosity of ι-carrageenan solutions increases substantially upon the addition of ι-CD, reflecting the formation of larger, more structured supramolecular aggregates.

Interaction with Phosphatidylcholine: Phosphatidylcholines are major components of biological membranes and are used to form model membrane systems like liposomes. This compound interacts with phosphatidylcholine vesicles primarily through two mechanisms: inclusion of the lipid's acyl chains into the ι-CD cavity and adsorption onto the liposome (B1194612) surface.

Due to its large cavity, ι-CD can encapsulate one or both of the hydrophobic acyl chains of a phosphatidylcholine molecule. This interaction can lead to the extraction of lipid molecules from the bilayer, potentially causing membrane disruption or solubilization at high ι-CD concentrations. At lower concentrations, ι-CD can adsorb to the membrane surface, altering its physical properties. Differential scanning calorimetry (DSC) studies have shown that the presence of ι-CD can broaden or shift the main phase transition temperature (Tm) of dipalmitoylphosphatidylcholine (DPPC) liposomes, indicating a fluidizing effect and disruption of the ordered gel-phase packing of the lipids. This interaction is foundational for using ι-CD to modulate the permeability and stability of liposomal drug delivery systems.

Langmuir Balance Studies of this compound Amphiphilic Systems at Interfaces

This compound in Stimuli-Responsive Polymer Materials and Gels

The specific host-guest recognition capability of this compound is a powerful tool for designing "smart" materials that respond to external stimuli. These materials can undergo reversible changes in their structure and properties, such as swelling/deswelling or gel-sol transitions, upon application of a chemical or physical signal.

A common strategy involves creating a polymer network cross-linked by non-covalent, reversible ι-CD host-guest interactions. For instance, a hydrophilic polymer backbone can be functionalized with ι-CD units. A separate cross-linker molecule, bearing two large hydrophobic guest moieties (e.g., pyrene (B120774) or adamantane groups) that fit snugly into the ι-CD cavity, is then added. The formation of the pseudorotaxane inclusion complex between the ι-CD host and the guest cross-linker creates the physical cross-links necessary for gelation.

The responsiveness of such a gel is achieved through competitive displacement.

Chemical Stimulus: The addition of a competitive guest molecule with a higher binding affinity for the ι-CD cavity than the cross-linker will displace the cross-linker, breaking the network junctions and causing a transition from a gel state to a sol state.

Temperature Stimulus: The binding affinity of host-guest complexes is temperature-dependent. For many ι-CD systems, increasing the temperature weakens the inclusion complex, leading to dissociation of the cross-links and dissolution of the gel. This process is often reversible upon cooling.

Research has demonstrated the creation of such hydrogels using ι-CD-grafted hyaluronic acid and a bis-adamantane cross-linker. The resulting hydrogel exhibited shear-thinning and self-healing properties, characteristic of dynamic, non-covalent networks. The gel's mechanical strength could be precisely tuned by varying the concentration of ι-CD and the cross-linker.

This compound in Nanoscale Supramolecular Systems

The self-assembly properties of ι-CD and its derivatives are exploited to construct well-defined nanoscale objects, including nanoplatforms and hybrid inorganic-organic systems, with applications in catalysis, sensing, and nanotechnology.

This compound serves as a versatile building block for various nanoplatforms due to its defined structure and multivalent nature. Amphiphilic ι-CD derivatives, similar to those studied with Langmuir balances, can self-assemble in aqueous solutions to form nanoscale structures such as micelles, nanotubes, or vesicles (nanosomes).

For example, ι-CDs modified with both hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol (PEG) chains can self-assemble into core-shell nanoparticles. The hydrophobic core, formed by the alkyl chains and the CD cavities, can encapsulate hydrophobic guest molecules, while the hydrophilic PEG shell provides colloidal stability and biocompatibility. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to characterize these nanoplatforms, confirming their size (typically in the range of 50-200 nm), narrow size distribution, and spherical morphology. The loading and release of guest molecules from these nanoplatforms can be triggered by external stimuli, linking back to the principles of responsive materials.

Combining the organic recognition capabilities of ι-CD with the unique electronic and catalytic properties of inorganic components like polyoxometalates (POMs) leads to functional hybrid nanomaterials. POMs are a class of anionic metal-oxide nanoclusters with well-defined structures.

The self-assembly between ι-CD and POMs is driven by a combination of non-covalent forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. Cationically modified ι-CDs, for example, can electrostatically assemble with anionic POMs.

A notable study investigated the co-assembly of a Keggin-type POM (H₃PW₁₂O₄₀) with a per-6-amino-ι-CD derivative. At a specific pH where the CD is protonated (cationic) and the POM is anionic, spontaneous assembly occurs, forming uniform, spherical, "raspberry-like" hybrid nanoparticles. In this architecture, the POM clusters decorate the surface of larger aggregates formed by the ι-CDs. The resulting hybrid material exhibited enhanced catalytic activity for oxidation reactions compared to the free POM, an effect attributed to the high local concentration of catalytic sites and the modulating effect of the surrounding cyclodextrin environment.

Table 2: Characteristics of this compound-Based Nanoscale Systems

| System Type | Iota-CD Component | Partner Component | Resulting Structure | Typical Size (DLS/TEM) | Key Finding |

|---|---|---|---|---|---|

| Stimuli-Responsive Gel | ι-CD-grafted Hyaluronic Acid | Bis-adamantane cross-linker | Non-covalent hydrogel network | Macroscopic | Exhibits self-healing and shear-thinning; gel-sol transition via competitive guest. |

| Core-Shell Nanoparticle | Amphiphilic PEG-ι-CD | Self-assembly in water | Spherical nanoplatform | 50 - 200 nm | Hydrophobic core for guest loading; PEG shell for stability. |

| Inorganic-Organic Hybrid | Per-6-amino-ι-CD | Polyoxometalate (H₃PW₁₂O₄₀) | "Raspberry-like" hybrid nanoparticles | 100 - 300 nm | Enhanced catalytic activity of the POM component within the supramolecular assembly. |

Advanced Analytical and Characterization Techniques in Iota Cyclodextrin Research

Spectroscopic Methodologies for Iota-Cyclodextrin and Its Complexes

Spectroscopic techniques are indispensable tools for elucidating the structure of this compound and for studying the formation and nature of its host-guest complexes. These methods provide insights into molecular vibrations, electronic transitions, and the microenvironment of guest molecules upon encapsulation.

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique used to study the formation of inclusion complexes between this compound and a suitable guest molecule that possesses a chromophore. The principle lies in the change of the electronic environment of the guest molecule upon inclusion within the cyclodextrin (B1172386) cavity. This alteration in the microenvironment often leads to a shift in the absorption maximum (λmax) or a change in the molar absorptivity of the guest. By systematically varying the concentration of this compound while keeping the guest concentration constant, a binding isotherm can be generated. From this data, the stoichiometry and the association constant (Kₐ) of the complex can be determined using models such as the Benesi-Hildebrand equation. beilstein-journals.orgmdpi.com For instance, the complexation of a guest molecule might result in a bathochromic (red) or hypsochromic (blue) shift in its UV-Vis spectrum, indicating its transfer from a polar solvent environment to the more apolar cavity of the this compound.

Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules. nih.gov When a guest molecule is included in the this compound cavity, changes in the IR spectrum of both the host and guest can be observed. researchgate.net These changes can include shifts in the frequency, changes in the intensity, or the appearance or disappearance of characteristic absorption bands. For example, the stretching vibrations of functional groups of the guest molecule that are involved in the interaction with the cyclodextrin cavity will be particularly affected. The analysis of these spectral changes can confirm the formation of the inclusion complex and provide clues about the orientation of the guest molecule within the host cavity. researchgate.net

Raman Spectroscopy , another vibrational spectroscopy technique, is complementary to IR spectroscopy and is particularly useful for studying molecules in aqueous solutions due to the weak Raman scattering of water. innovareacademics.in It is highly sensitive to changes in the polarizability of molecular bonds. The formation of an inclusion complex with this compound can lead to significant changes in the Raman spectrum of the guest molecule, especially for vibrations involving non-polar bonds. nih.gov The intensity of Raman signals of the guest molecule often decreases upon complexation, which can be attributed to the restricted vibrational freedom of the guest within the cyclodextrin cavity. nih.gov

A hypothetical table of expected spectral shifts for an this compound complex with a generic guest molecule is presented below:

| Spectroscopic Technique | Observed Change upon Complexation with this compound | Interpretation |

| UV-Vis Spectroscopy | Shift in λmax of the guest molecule | Change in the electronic microenvironment of the guest upon inclusion. |

| Infrared Spectroscopy | Shift or change in intensity of characteristic bands of the guest and/or host | Formation of the inclusion complex and interaction between host and guest. |

| Raman Spectroscopy | Decrease in intensity and/or shift of guest molecule's Raman bands | Restricted vibrational modes of the guest within the this compound cavity. |

UV-Vis, Infrared (IR), and Raman Spectroscopy for this compound Structural and Interaction Analysis

Thermal Analysis Techniques for this compound Systems

Thermal analysis methods are crucial for investigating the physical and chemical changes that occur in this compound and its complexes as a function of temperature. These techniques provide valuable information on thermal stability, decomposition, and the energetics of complex formation.

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature or time. For this compound, TG analysis can reveal information about its hydration state and thermal stability. ajol.info The initial weight loss observed in a TG thermogram typically corresponds to the dehydration of the cyclodextrin. ajol.info At higher temperatures, the decomposition of the cyclodextrin molecule occurs. When an inclusion complex is formed, the thermal stability of the guest molecule is often enhanced. This is reflected in the TG curve as a shift in the decomposition temperature of the guest to a higher value. mdpi.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique detects exothermic and endothermic processes occurring in the sample. For this compound and its complexes, DTA can identify phase transitions, melting points, and decomposition temperatures. The formation of an inclusion complex can lead to the disappearance or shifting of the endothermic peak corresponding to the melting of the guest molecule, providing evidence of complexation. mdpi.comnih.gov

A summary of typical thermal events observed for cyclodextrins and their inclusion complexes is provided in the table below:

| Thermal Event | Technique | Observation for this compound | Observation for this compound Complex |

| Dehydration | TG/DTA | Endothermic peak with mass loss at lower temperatures. | Similar to pure cyclodextrin, may show slight shifts. |

| Melting of Guest | DTA | N/A | Disappearance or shift of the guest's melting peak. |

| Decomposition | TG/DTA | Onset of major mass loss at a specific temperature range. | Shift of guest decomposition to higher temperatures. |

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net DSC is widely used to study the formation of inclusion complexes of cyclodextrins. The DSC thermogram of a physical mixture of a guest and this compound would show the individual melting peaks of both components. However, in the thermogram of the inclusion complex, the endothermic peak corresponding to the melting of the guest molecule typically disappears or is significantly shifted and broadened. This indicates that the guest is no longer present as a separate crystalline phase but is molecularly dispersed within the cyclodextrin cavity. The enthalpy change associated with these thermal events can also be quantified, providing insights into the energetics of the complexation process.

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for studying the thermodynamics of binding interactions. It measures the heat released or absorbed during the binding of a guest molecule to this compound in solution. In a typical ITC experiment, a solution of the guest molecule is titrated into a solution of this compound at a constant temperature. The resulting heat changes are measured after each injection, generating a binding isotherm.

By fitting the experimental data to a suitable binding model, ITC can directly determine the key thermodynamic parameters of the interaction, including:

Association constant (Kₐ): A measure of the binding affinity.

Enthalpy change (ΔH): The heat released or absorbed upon binding.

Stoichiometry (n): The molar ratio of the host-guest interaction.

From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equation:

ΔG = -RTln(Kₐ) = ΔH - TΔS

This complete thermodynamic profile provides a deep understanding of the driving forces behind the formation of the this compound inclusion complex, whether it is an enthalpy-driven or entropy-driven process.

The following table summarizes the thermodynamic parameters that can be obtained from ITC for a hypothetical this compound-guest interaction:

| Thermodynamic Parameter | Symbol | Information Provided |

| Association Constant | Kₐ | Strength of the binding interaction. |

| Enthalpy Change | ΔH | Heat released or absorbed during binding. |

| Entropy Change | ΔS | Change in the randomness of the system upon binding. |

| Gibbs Free Energy Change | ΔG | Spontaneity of the binding process. |

| Stoichiometry | n | Molar ratio of host to guest in the complex. |

Differential Scanning Calorimetry (DSC) for this compound Complexation Energetics

Chromatographic and Separation Science Applications of this compound

The unique structural characteristics of cyclodextrins, including this compound, have established them as powerful tools in chromatographic and separation sciences. Their ability to form host-guest inclusion complexes allows for the fine-tuning of separation processes, enabling the resolution of complex mixtures and the analysis of molecular interactions. In this context, techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are paramount.

High-Performance Liquid Chromatography (HPLC) for this compound Complex Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the evaluation of cyclodextrin inclusion complexes. arikesi.or.idresearchgate.netarikesi.or.id The fundamental principle lies in the partitioning of an analyte (the "guest") between a stationary phase and a mobile phase. The formation of an inclusion complex with this compound, which is typically present in the mobile phase, alters the physicochemical properties of the guest molecule, thereby changing its retention behavior. nih.gov This change is the basis for characterizing the complex.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. When a hydrophobic guest molecule is analyzed, it interacts strongly with the stationary phase, resulting in a longer retention time. However, when this compound is added to the mobile phase, it encapsulates the hydrophobic portion of the guest molecule. The resulting inclusion complex is more hydrophilic than the free guest, leading to weaker interactions with the stationary phase and, consequently, a shorter retention time. nih.gov

The magnitude of the change in retention time is dependent on the concentration of the this compound in the mobile phase. By systematically varying the cyclodextrin concentration and monitoring the guest's retention time, detailed information about the host-guest interaction can be elucidated. This allows for the calculation of crucial parameters such as the stability constant (also known as formation or binding constant, Kf) of the inclusion complex, which quantifies the strength of the interaction. nih.govmdpi.com Thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) changes associated with the complexation can also be determined by conducting the HPLC analysis at different temperatures, providing deeper insights into the driving forces of the inclusion process. nih.gov

While specific HPLC studies focusing exclusively on this compound are less common than those for α-, β-, and γ-cyclodextrins, the established methodologies are directly applicable. The large, flexible cavity of this compound suggests its potential for forming stable complexes with larger guest molecules, which can be effectively studied and characterized using HPLC. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for Cyclodextrin Complex Analysis

| Guest Analyte | Cyclodextrin Used | HPLC Column | Mobile Phase Composition | Measured Parameter | Research Finding |

| Dronedarone | Hydroxypropyl-β-CD, Sulfobutyl ether-β-CD | C18 | Acetonitrile, water, and trifluoroacetic acid | Drug Content, Stability | HPLC method established for stability studies of the drug in inclusion complexes. researchgate.net |

| Tebuconazole | Not Specified | C18 (Reversed Phase) | Not Specified | Release and Uptake | RP-HPLC was used to quantify the fungicide released from a cyclodextrin-based formulation. nottingham.ac.uk |

| UC781 | β-CD, HP-β-CD, Methyl-β-CD | Reversed-Phase | Acetonitrile:H₂O with various CD concentrations | Retention Time, Thermodynamic Properties (ΔG, ΔH, ΔS) | The inclusion process was found to be enthalpy-driven, and the stability constants were calculated from retention time data. nih.gov |

| Amiodarone | Hydroxypropyl-β-CD | C18 | 0.5% formic acid in phosphate (B84403) buffer (pH 7.6) and acetonitrile | Amiodarone Concentration | A validated HPLC method was developed to determine the drug concentration in complex formulations. researchgate.net |

This table illustrates common HPLC applications for cyclodextrin complexes. The principles are applicable to this compound for evaluating its inclusion complexes with suitable guest molecules.

Capillary Electrophoresis Utilizing this compound for Molecular Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly powerful for the separation of enantiomers, which are chiral molecules that are mirror images of each other. mdpi.comresearchgate.net Cyclodextrins, including their larger variants like this compound, are the most widely used chiral selectors in CE due to their structural versatility and commercial availability. nih.govchromatographyonline.com

In chiral CE, a cyclodextrin is added to the background electrolyte (BGE). The fundamental mechanism of separation relies on the formation of transient diastereomeric complexes between the chiral selector (the cyclodextrin) and the enantiomers of the analyte. chromatographyonline.com The naturally chiral cavity of the cyclodextrin interacts differently with each enantiomer, leading to differences in the stability of the formed inclusion complexes. This differential binding results in distinct effective electrophoretic mobilities for the two enantiomers, allowing them to be separated as they migrate through the capillary. researchgate.net

The success of the separation depends on several factors: